Cas no 52892-14-5 (7-oxabicyclo4.1.0heptane-3-carboxylic acid)

7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid is a bicyclic organic compound featuring an oxirane (epoxide) ring fused to a cyclohexane framework with a carboxylic acid functional group at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of stereochemically complex molecules. The strained epoxide ring enhances its utility in ring-opening reactions, enabling the formation of diverse derivatives. Its carboxylic acid group allows for further functionalization, such as esterification or amidation. The compound is often employed in pharmaceutical and agrochemical research due to its ability to serve as a scaffold for bioactive molecules. High purity and stability under controlled conditions ensure consistent performance in synthetic applications.
7-oxabicyclo4.1.0heptane-3-carboxylic acid structure
52892-14-5 structure
Product Name:7-oxabicyclo4.1.0heptane-3-carboxylic acid
CAS No:52892-14-5
MF:C7H10O3
MW:142.152502536774
MDL:MFCD19231551
CID:336110
PubChem ID:12625626
Update Time:2025-06-11

7-oxabicyclo4.1.0heptane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid
    • 7-oxabicyclo[4.1.0]heptane-4-carboxylic acid
    • 7-oxabicyclo4.1.0heptane-3-carboxylic acid
    • SCHEMBL124941
    • 52892-14-5
    • DTXSID10504802
    • 213742-83-7
    • AKOS006382753
    • 7-oxabicyclo[4,1,0]heptane-3-carboxylic acid
    • FT-0772706
    • (1S,3s,5R)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid
    • MDL: MFCD19231551
    • Inchi: 1S/C7H10O3/c8-7(9)4-1-2-5-6(3-4)10-5/h4-6H,1-3H2,(H,8,9)
    • InChI Key: OXQXGKNECHBVMO-UHFFFAOYSA-N
    • SMILES: O1C2CCC(C(=O)O)CC12

Computed Properties

  • Exact Mass: 142.062994177g/mol
  • Monoisotopic Mass: 142.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 49.8Ų

7-oxabicyclo4.1.0heptane-3-carboxylic acid Pricemore >>

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Additional information on 7-oxabicyclo4.1.0heptane-3-carboxylic acid

Introduction to 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid (CAS No. 52892-14-5)

7-oxabicyclo[4.1.0]heptane-3-carboxylic acid, identified by the Chemical Abstracts Service registry number CAS No. 52892-14-5, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology. This bicyclic lactone possesses a unique three-membered oxygen-containing ring fused to a heptane backbone, making it a promising scaffold for the development of novel therapeutic agents. The compound's distinct structural features have positioned it as a subject of extensive research, particularly in the exploration of its pharmacological properties and potential applications in drug discovery.

The molecular framework of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid consists of a seven-membered ring system with an oxygen atom embedded within it, creating a rigid and conformationally constrained environment. This structural motif is reminiscent of natural products and bioactive molecules, which often exhibit remarkable biological activity due to their complex cyclic structures. The presence of the carboxylic acid functional group at the 3-position further enhances the compound's versatility, allowing for diverse derivatization strategies that can modulate its biological profile.

In recent years, there has been a surge in interest regarding heterocyclic compounds as pharmacophores, owing to their ability to interact with biological targets in unique ways. 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid is no exception, and its potential as a lead compound has been explored in several contexts. One notable area of research involves its utility as a building block for the synthesis of more complex molecules with enhanced pharmacological activity. The rigid bicyclic core provides a scaffold that can be modified to target specific biological pathways, while the carboxylic acid group serves as an anchor for further functionalization.

Recent studies have highlighted the compound's relevance in the development of inhibitors for enzymes involved in inflammatory pathways. The bicyclic lactone moiety is particularly well-suited for mimicking transition states or binding pockets of target enzymes, thereby inhibiting their activity. For instance, derivatives of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid have been investigated as potential modulators of cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins and are implicated in inflammation and pain signaling.

The synthesis of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid has also been optimized to facilitate access to its derivatives for medicinal chemistry applications. Traditional synthetic routes often involve cyclization reactions that construct the bicyclic core, followed by functional group manipulations to introduce the carboxylic acid moiety at the appropriate position. Advances in synthetic methodologies have enabled more efficient and scalable preparations of this compound, making it more accessible for further exploration.

Another area where 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid has shown promise is in the development of antimicrobial agents. The unique structural features of this compound contribute to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have demonstrated that certain derivatives exhibit inhibitory effects against Gram-positive bacteria, suggesting their potential as candidates for novel antibiotics or adjunctive therapies.

The pharmacokinetic properties of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid have also been scrutinized to assess its suitability for therapeutic applications. Research indicates that modifications to the molecular structure can influence solubility, bioavailability, and metabolic stability, which are critical factors for drug development. By fine-tuning these properties, chemists can enhance the compound's pharmacological profile and improve its overall efficacy.

In conclusion, 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid (CAS No. 52892-14-5) represents a structurally fascinating molecule with significant potential in medicinal chemistry and drug discovery. Its unique bicyclic lactone framework and versatile functionalization capabilities make it an attractive scaffold for developing novel therapeutic agents targeting various diseases, including inflammation and infections. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the quest for innovative pharmaceutical solutions.

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